(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride
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Overview
Description
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride, also known as Quinelorane dihydrochloride, is a crystalline compound with the empirical formula C14H22N4 · 2HCl and a molecular weight of 319.27 g/mol . This compound is a selective dopamine D2 receptor agonist and is used primarily in scientific research to study the effects of dopamine receptor activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride involves multiple steps, starting from the appropriate pyridoquinazoline precursor. The key steps include:
Formation of the Pyridoquinazoline Core: This involves the cyclization of a suitable precursor under controlled conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions.
Formation of the Amine Group: The amine group is introduced through reductive amination or similar reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the propyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alkyl derivatives.
Scientific Research Applications
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: To study the role of dopamine receptors in various biological processes.
Medicine: In the development of new therapeutic agents targeting dopamine receptors.
Mechanism of Action
The compound exerts its effects by selectively binding to and activating dopamine D2 receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These molecular events result in various physiological and behavioral effects, such as modulation of motor activity, reward, and endocrine functions .
Comparison with Similar Compounds
Similar Compounds
Quinpirole: Another dopamine D2 receptor agonist with similar pharmacological properties.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A long-acting dopamine agonist used in the treatment of prolactinomas.
Uniqueness
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride is unique due to its high selectivity for dopamine D2 receptors and its structural features, which confer specific binding characteristics and pharmacokinetic properties .
Properties
Molecular Formula |
C14H23ClN4 |
---|---|
Molecular Weight |
282.81 g/mol |
IUPAC Name |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H22N4.ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);1H/t10-,13-;/m1./s1 |
InChI Key |
UYDHDLDHBNHJQJ-HTMVYDOJSA-N |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl |
Canonical SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl |
Origin of Product |
United States |
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